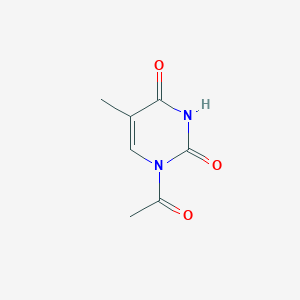

Acetylthymine

Description

Acetylthymine is a chemically modified derivative of thymine, a canonical nucleobase in DNA. The acetylation of thymine introduces an acetyl group (-COCH₃) at a specific position, altering its physicochemical properties and functional applications. This modification is frequently employed in oligonucleotide synthesis to study DNA interactions, site-specific cleavage, and molecular recognition .

In the context of genomic research, acetylthymine has been integrated into oligonucleotides as part of solid-phase synthesis protocols. For example, Strobel et al. utilized a thymidine 5'-O-DMT-methylthymidine:EDTA:acetylthymine conjugate to enable site-specific DNA cleavage via triple helix formation, highlighting its role in targeted genetic engineering .

Properties

CAS No. |

13251-16-6 |

|---|---|

Molecular Formula |

C7H8N2O3 |

Molecular Weight |

168.15 g/mol |

IUPAC Name |

1-acetyl-5-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C7H8N2O3/c1-4-3-9(5(2)10)7(12)8-6(4)11/h3H,1-2H3,(H,8,11,12) |

InChI Key |

YBXJEAPQVULNKE-UHFFFAOYSA-N |

SMILES |

CC1=CN(C(=O)NC1=O)C(=O)C |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Thymine

Thymine, the unmodified parent compound, serves as a foundational nucleobase in DNA. Key differences include:

- Structure : Acetylthymine features an acetyl group, whereas thymine has a methyl group at the 5-position and a hydroxyl group at the 4-position.

- Function : Thymine pairs with adenine via hydrogen bonding, while acetylthymine’s bulky acetyl group disrupts standard base pairing, making it useful for probing DNA structure or inhibiting replication.

- Applications : Thymine is essential for genetic coding, whereas acetylthymine is primarily used in synthetic oligonucleotides for research (e.g., DNA cleavage studies) .

Methylthymidine

Methylthymidine, another thymine derivative, introduces a methyl group at the 5'-position of the ribose sugar. Comparisons include:

- Modification Site : Methylthymidine modifies the sugar moiety, while acetylthymine modifies the base.

- Biological Impact : Methylation in thymidine (e.g., 5-methylcytosine in DNA) is associated with epigenetic regulation, whereas acetylation in acetylthymine is leveraged for steric hindrance in molecular probes .

EDTA-Conjugated Thymidine Derivatives

EDTA (ethylenediaminetetraacetic acid) conjugates, such as those described by Strobel et al., are designed for metal ion chelation to enable DNA cleavage. Contrasts with acetylthymine include:

- Functionality : EDTA derivatives facilitate enzymatic or chemical cleavage via metal-ion coordination, whereas acetylthymine may disrupt helices through steric effects.

- Applications : EDTA-thymidine conjugates are used in footprinting assays, while acetylthymine is tailored for sequence-specific targeting .

Acetylated Nucleobases (e.g., Acetylcytosine)

Acetylcytosine, an acetyl-modified cytosine, shares functional parallels with acetylthymine:

- Utility : Acetylcytosine is studied in epigenetic modifications, while acetylthymine is applied in oligonucleotide engineering for structural studies .

Data Table: Comparative Properties of Thymine Derivatives

| Property | Thymine | Acetylthymine | Methylthymidine | EDTA-Thymidine Conjugate |

|---|---|---|---|---|

| Molecular Weight | 126.11 g/mol | ~168.14 g/mol* | 242.23 g/mol | ~500–700 g/mol* |

| Modification Type | None | Base acetylation | Sugar methylation | Chelator conjugation |

| Primary Application | DNA coding | DNA cleavage probes | Epigenetic studies | Metal-ion-mediated cleavage |

| Solubility | Moderate | Low (hydrophobic) | Moderate | High (polar EDTA group) |

Research Findings and Challenges

- Acetylthymine in DNA Cleavage : Strobel’s work demonstrates that acetylthymine-integrated oligonucleotides enable sequence-specific DNA cleavage, leveraging triple helix formation and steric disruption .

- Analytical Challenges: As noted in Guidance on Chemical Analysis (), identifying acetylthymine in complex mixtures requires advanced techniques like HPLC-MS due to its structural similarity to thymine.

- Knowledge Gaps: Direct comparative studies between acetylthymine and analogs like acetylcytosine are scarce, necessitating further research into their biochemical interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.